4-Ethylpyridazin-3(2H)-one

Description

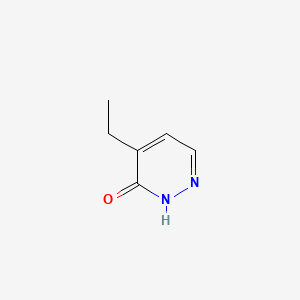

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACYEHVMBYPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Ethylpyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pyridazinone scaffold. The information compiled herein is based on the general understanding of pyridazinone chemistry, and specific experimental parameters may require optimization.

Introduction

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The core structure, a six-membered ring with two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The introduction of various substituents onto the pyridazinone ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses specifically on the 4-ethyl substituted derivative, 4-Ethylpyridazin-3(2H)-one.

Chemical Properties

Structure and Nomenclature

-

IUPAC Name: 4-ethyl-1,2-dihydropyridazin-3-one

-

CAS Number: 1292369-21-1

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol

-

Canonical SMILES: CCC1=CNC(=O)N=C1

-

Structure:

Physicochemical Properties

Quantitative data for 4-Ethylpyridazin-3(2H)-one is not extensively reported in the literature. The following table summarizes predicted and available data.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [2] |

| Density | 1.16 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 11.51 ± 0.40 | Predicted[2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Reactivity

The pyridazinone ring is susceptible to various chemical transformations. The presence of the ethyl group at the 4-position can influence the reactivity of the core structure.

-

N-Alkylation/N-Acylation: The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or acylated to introduce further diversity.

-

Halogenation: The pyridazinone ring can undergo halogenation, typically at the 5-position, to provide intermediates for cross-coupling reactions.

-

Cross-Coupling Reactions: Halogenated pyridazinones can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl or alkynyl groups.[3]

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents.

-

Oxidation: The pyridazinone ring can be susceptible to oxidation, potentially leading to ring-opened products depending on the reaction conditions.

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-formylpentanoic acid or its ester equivalent with hydrazine hydrate.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the core synthetic strategies, including the preparation of key precursors, cyclization to form the pyridazinone ring, and subsequent aromatization. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its synthesis and further research.

Introduction

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of various substituents onto the pyridazinone core allows for the fine-tuning of their pharmacological properties. 4-Ethylpyridazin-3(2H)-one is a derivative with potential applications stemming from the presence of the ethyl group at the C4 position. This guide outlines the primary synthetic routes for the preparation of this target molecule, providing detailed experimental procedures and data to support research and development efforts.

Core Synthetic Strategies

The synthesis of 4-Ethylpyridazin-3(2H)-one is most effectively achieved through a multi-step process commencing with the formation of a suitable γ-keto acid or ester precursor, followed by cyclization with hydrazine and subsequent dehydrogenation.

Pathway 1: From Ethyl 2-Ethyl-4-oxobutanoate

This primary pathway involves three key stages:

-

Synthesis of Ethyl 2-ethyl-4-oxobutanoate: This key intermediate can be synthesized via alkylation of a β-ketoester.

-

Cyclization to 4-Ethyl-4,5-dihydropyridazin-3(2H)-one: The γ-ketoester is reacted with hydrazine hydrate to form the dihydropyridazinone ring.

-

Dehydrogenation to 4-Ethylpyridazin-3(2H)-one: The dihydropyridazinone is aromatized to yield the final product.

Experimental Protocols

Synthesis of Ethyl 2-ethyl-4-oxobutanoate (Intermediate)

Synthesis of 4-Ethyl-4,5-dihydropyridazin-3(2H)-one

This procedure outlines the cyclization of a γ-ketoester with hydrazine hydrate.

Materials:

-

Ethyl 2-ethyl-4-oxobutanoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

Procedure:

-

To a solution of ethyl 2-ethyl-4-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

The reaction mixture is heated under reflux for 3-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography or recrystallization to yield 4-ethyl-4,5-dihydropyridazin-3(2H)-one.

Synthesis of 4-Ethylpyridazin-3(2H)-one

This step involves the dehydrogenation of the dihydropyridazinone intermediate.[1]

Materials:

-

4-Ethyl-4,5-dihydropyridazin-3(2H)-one

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve 4-ethyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the mixture at room temperature.

-

The reaction mixture is then heated at 60-70°C for 2-3 hours.

-

After cooling, the mixture is poured into ice water and neutralized with a suitable base (e.g., ammonium hydroxide).

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture to afford 4-Ethylpyridazin-3(2H)-one.

Quantitative Data

Due to the limited availability of specific experimental data for the synthesis of 4-Ethylpyridazin-3(2H)-one, the following table presents typical yields for analogous reactions in the synthesis of substituted pyridazinones.

| Reaction Step | Reagents and Conditions | Typical Yield (%) | Reference |

| Dihydropyridazinone Formation | γ-keto acid, Hydrazine hydrate, Ethanol, reflux | 58-76 | [2] |

| Dehydrogenation of Dihydropyridazinone | Bromine, Glacial acetic acid, 60-70°C | 76 | [2] |

Spectroscopic Data

The following are predicted spectroscopic data for the final product, 4-Ethylpyridazin-3(2H)-one, based on the analysis of similar pyridazinone structures.[3][4][5][6][7]

1H NMR (CDCl3, 400 MHz):

-

δ 1.20-1.30 (t, 3H, -CH2CH 3)

-

δ 2.50-2.60 (q, 2H, -CH 2CH3)

-

δ 6.80-6.90 (d, 1H, H-5)

-

δ 7.60-7.70 (d, 1H, H-6)

-

δ 10.0-11.0 (br s, 1H, NH)

13C NMR (CDCl3, 100 MHz):

-

δ 13-15 (-CH2C H3)

-

δ 20-22 (-C H2CH3)

-

δ 125-127 (C-5)

-

δ 130-132 (C-4)

-

δ 140-142 (C-6)

-

δ 160-162 (C=O)

IR (KBr, cm-1):

-

3100-3000 (N-H stretching)

-

2980-2850 (C-H stretching)

-

1660-1680 (C=O stretching, amide)

-

1600-1580 (C=C stretching)

Mass Spectrometry (EI):

-

m/z (%): 138 (M+), 110, 82, 54

Conclusion

The synthesis of 4-Ethylpyridazin-3(2H)-one can be reliably achieved through the cyclization of an ethyl-substituted γ-ketoester with hydrazine, followed by dehydrogenation. While specific experimental data for the direct synthesis of the target molecule is sparse in the current literature, the general methodologies for the formation of the pyridazinone core are well-established. This guide provides a robust framework for the synthesis of 4-Ethylpyridazin-3(2H)-one, which can be adapted and optimized by researchers in the field. Further investigation into the synthesis of the key precursor, ethyl 2-ethyl-4-oxobutanoate, is warranted to develop a more streamlined and efficient overall synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

"4-Ethylpyridazin-3(2H)-one" IUPAC name and structure

An In-depth Technical Guide to 4-Ethylpyridazin-3(2H)-one

This guide provides a comprehensive technical overview of 4-Ethylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. The pyridazinone core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structure, synthesis, and potential applications, grounded in established chemical principles and field-proven insights.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Ethylpyridazin-3(2H)-one . The designation "(2H)" specifies that the hydrogen atom is located on the nitrogen at position 2 of the pyridazinone ring, which is crucial for defining its tautomeric form.

Key Structural Identifiers:

-

Molecular Formula : C₆H₈N₂O[1]

-

Molecular Weight : 124.14 g/mol [1]

-

CAS Number : 1292369-21-1[1]

-

SMILES : CCC1=CC=NNC1=O[1]

The structure consists of a six-membered diazine ring with a ketone at position 3 and an ethyl substituent at position 4. The presence of the N-H bond and the carbonyl group allows for potential tautomerism, although the keto form is generally predominant.

Caption: 2D structure and atom numbering of 4-Ethylpyridazin-3(2H)-one.

The Pyridazinone Scaffold: A Privileged Core in Drug Discovery

Pyridazinone derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[2] This term refers to molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The pyridazinone nucleus is an attractive synthetic building block because its various ring positions can be easily functionalized, leading to a wide array of compounds with distinct pharmacological profiles.[2]

Derivatives of this core have demonstrated a remarkable spectrum of biological activities, including:

The versatility of the pyridazinone ring allows it to interact with various biological entities such as enzymes (e.g., phosphodiesterases, tyrosine kinases), ion channels, and G-protein coupled receptors.[4] The specific substitution pattern on the ring dictates the primary pharmacological effect.

Caption: The Pyridazinone core as a privileged scaffold for diverse biological activities.

Proposed Synthesis Pathway

A proposed pathway would involve the reaction of 3-ethyl-4-oxobutanoic acid with hydrazine hydrate .

Experimental Protocol (Proposed):

-

Reaction Setup : To a solution of 3-ethyl-4-oxobutanoic acid (1 equivalent) in a suitable protic solvent, such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).[8] The choice of a protic solvent is crucial as it facilitates the proton transfer steps in the condensation mechanism.

-

Condensation : The reaction mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[8]

-

Work-up and Isolation : Upon completion, the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethylpyridazin-3(2H)-one.

Caption: Proposed workflow for the synthesis of 4-Ethylpyridazin-3(2H)-one.

Spectroscopic Characterization (Predicted)

Verifying the structure and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not published, we can reliably predict the key features based on its structure and established spectroscopic principles.[9][10]

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~11-12 ppm (s, 1H, N-H); δ ~7.0-7.5 ppm (m, 2H, vinyl C5-H, C6-H); δ ~2.4-2.6 ppm (q, 2H, -CH₂-); δ ~1.1-1.3 ppm (t, 3H, -CH₃) | The N-H proton is deshielded. The vinyl protons are in the aromatic/vinylic region. The ethyl group shows the characteristic quartet and triplet pattern due to spin-spin coupling. |

| ¹³C NMR | δ ~160-165 ppm (C=O); δ ~125-140 ppm (C4, C5, C6); δ ~20-25 ppm (-CH₂-); δ ~12-15 ppm (-CH₃) | The carbonyl carbon is highly deshielded. Three signals are expected for the sp² carbons of the ring. Two signals are expected for the sp³ carbons of the ethyl group. |

| IR (cm⁻¹) | ~3200 (broad, N-H stretch); ~3050 (C-H sp² stretch); ~2950 (C-H sp³ stretch); ~1670 (strong, C=O stretch); ~1600 (C=C stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule. The N-H stretch is typically broad due to hydrogen bonding.[11] |

| Mass Spec (EI) | M⁺ at m/z = 124; Fragmentation peaks corresponding to loss of C₂H₅ (m/z=95) and CO (m/z=96) | The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. Common fragmentation patterns involve the loss of stable neutral molecules or radicals.[9] |

Reactivity and Potential Applications

The reactivity of 4-Ethylpyridazin-3(2H)-one is governed by the functional groups on the pyridazinone core. The N-H proton at position 2 is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents. The double bonds in the ring can potentially undergo addition reactions, though this often requires harsh conditions. Palladium-catalyzed cross-coupling reactions are a highly effective method for functionalizing the pyridazinone core, typically starting from a halogenated precursor.[6]

The primary interest in this molecule and its analogs lies in drug discovery . The ethyl group at the C4 position provides a lipophilic character that can influence cell membrane permeability and binding affinity to biological targets. Given the extensive research into pyridazinones, this compound could be a valuable intermediate or a target molecule for screening in various therapeutic areas.[4][6] For instance, many potent anti-inflammatory pyridazinones feature substitution at the C4, C5, and C6 positions, suggesting that 4-Ethylpyridazin-3(2H)-one could serve as a foundational structure for further derivatization.[3]

References

- El-Gazzar, A. B. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

- Bansal, R., & Kumar, S. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry.

- Bansal, R., & Kumar, S. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1).

- El-Gazzar, A. B. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

- Al-Ostath, A., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health.

- Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Abdel-Wahab, B. F., et al. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health.

- AbacipharmTech. (n.d.). 4-Ethylpyridazin-3(2H)-one.

- BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives.

- Reagent Instruments Network. (n.d.). 4-Ethylpyridazin-3(2H)-one.

- Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central.

- El-Sayed, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.

- Smolecule. (n.d.). 4-ethyl-4H-pyridazin-3-one.

- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

- PubChem. (n.d.). 3(2H)-Pyridazinone.

- ChemicalBook. (n.d.). 3(2H)-Pyridazinone synthesis.

- Asif, M. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmacy and Pharmaceutical Sciences.

- NIST. (n.d.). 3(2H)-Pyridazinone. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3).

- University of Florida. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- University of Calgary. (n.d.).

- ResearchGate. (2025).

- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP.

- Khan Academy. (2017). NMR/IR Analysis - Predicting a structure and assigning a spectrum with a pyridine ring.

Sources

- 1. 4-Ethylpyridazin-3(2H)-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. tandfonline.com [tandfonline.com]

- 3. sarpublication.com [sarpublication.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. benchchem.com [benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. youtube.com [youtube.com]

"4-Ethylpyridazin-3(2H)-one" molecular weight and formula

A Comprehensive Analysis for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document delves into its fundamental molecular characteristics, outlines a representative synthetic pathway, and discusses its potential within the broader context of medicinal chemistry.

Core Molecular Attributes of 4-Ethylpyridazin-3(2H)-one

4-Ethylpyridazin-3(2H)-one is a derivative of the pyridazinone core, a structural motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] The foundational physicochemical properties of 4-Ethylpyridazin-3(2H)-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| CAS Number | 1292369-21-1 | |

| IUPAC Name | 4-ethyl-2H-pyridazin-3-one | [3] |

| Canonical SMILES | CCC1C=CN=NC1=O | [3] |

| InChI Key | JHPIEASSYBBWLR-UHFFFAOYSA-N | [3] |

Note: A conflicting molecular weight of 309.275 appears in one source, however, the value of 124.14 g/mol is consistent with the provided molecular formula.

The structure of 4-Ethylpyridazin-3(2H)-one, featuring a pyridazine ring with a ketone group at the 3-position and an ethyl substituent at the 4-position, is a key determinant of its chemical reactivity and biological interactions.[3]

Caption: Chemical structure of 4-Ethylpyridazin-3(2H)-one.

Synthesis and Characterization: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The synthesis of 4-Ethylpyridazin-3(2H)-one can be envisioned through the reaction of a suitable γ-keto acid precursor, namely 3-formylpentanoic acid or its ester, with hydrazine hydrate.

Sources

4-Ethylpyridazin-3(2H)-one: A Technical Overview of Potential Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 4-Ethylpyridazin-3(2H)-one. It is important to note that, at the time of writing, publicly available scientific literature lacks specific experimental data on the biological profile of this exact molecule. The information presented herein is extrapolated from studies on the broader class of pyridazin-3(2H)-one derivatives and structurally related analogs. All quantitative data, experimental protocols, and proposed mechanisms of action should be considered predictive and require experimental validation for 4-Ethylpyridazin-3(2H)-one.

Introduction: The Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents.[1] The core structure's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological targets.[3]

Derivatives of pyridazin-3(2H)-one have demonstrated a wide array of biological effects, including but not limited to, cardiovascular, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][4] Several drugs containing this moiety have reached the market, underscoring its clinical significance.[1]

Potential Biological Activities of 4-Ethylpyridazin-3(2H)-one

Based on the established pharmacological profile of the pyridazin-3(2H)-one class, 4-Ethylpyridazin-3(2H)-one could potentially exhibit a range of biological activities. The ethyl group at the 4-position is likely to influence the molecule's lipophilicity, steric profile, and interactions with biological targets, thereby modulating its activity and selectivity.

Potential Cardiovascular Effects

Pyridazinone derivatives are well-known for their cardiovascular properties, particularly as vasodilators and cardiotonic agents.[1] Some derivatives act as phosphodiesterase (PDE) inhibitors, leading to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and vasodilation.[1]

Table 1: Quantitative Data for Cardiovascular Activity of Selected Pyridazin-3(2H)-one Derivatives

| Compound/Drug Name | Specific Activity | Target | IC50/EC50 | Reference |

| Imazodan | Cardiotonic | cAMP Phosphodiesterase | IC50 = 8 µM | [1] |

| Levosimendan | Inodilator | Calcium sensitization of troponin C | - | [1] |

| Hydralazine (reference) | Vasodilator | - | EC50 = 18.210 µM | [1] |

| Compound 16 (a pyridazinone derivative) | Vasodilator | - | EC50 = 0.339 µM | [1] |

| Compound 10 (N,O-dibenzyl derivative) | Vasodilator and Antiplatelet | - | IC50 = 35.3 µM | [1] |

It is plausible that 4-Ethylpyridazin-3(2H)-one could exhibit similar activities, potentially through PDE inhibition or other mechanisms impacting vascular smooth muscle tone.

Potential Anticancer Activity

A significant number of pyridazin-3(2H)-one derivatives have been investigated for their anticancer properties.[1][5] These compounds have been shown to target various components of cancer cell signaling pathways, including protein kinases and DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).[1]

Table 2: Quantitative Data for Anticancer Activity of Selected Pyridazin-3(2H)-one Derivatives

| Compound/Drug Name | Cancer Type | Target | IC50 | Reference |

| Olaparib | Ovarian Cancer | PARP | 0.015 µM | [1] |

| Fluzoparib | Breast, Ovarian, Gastric Cancer | PARP | 1.46 nmol/l | [1] |

| Talazoparib | Breast and Prostate Cancer | PARP | 0.0002 µM | [1] |

| E-7016 | Melanoma | - | 0.04 µM | [1] |

| Compound 43 (a quinoline-pyridazinone) | Pancreatic Cancer (Panc-1) | Tubulin | 2.9 µM | [1] |

| Compound 5b (a pyridazin-4-one derivative) | Murine P815 Mastocytoma | - | 0.40 µg/mL | [5] |

Given the structural diversity of anticancer pyridazinones, 4-Ethylpyridazin-3(2H)-one warrants investigation for its potential cytotoxic and antiproliferative effects against various cancer cell lines.

Potential Antimicrobial Activity

Certain substituted pyridazinone derivatives have been reported to possess antibacterial and antifungal properties.[4] For instance, some 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Selected Pyridazin-3(2H)-one Derivatives

| Compound | Organism | Activity | Reference |

| 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-tert-butylbenzyliden)acetohydrazide | Gram-positive and Gram-negative bacteria | Active | |

| 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzyliden) acetohydrazide | Gram-positive and Gram-negative bacteria | Active | |

| Schiff bases 8b, c, e, g, i (selenadiazole derivatives) | S. aureus | Good activity | [4] |

The potential for 4-Ethylpyridazin-3(2H)-one to act as an antimicrobial agent would likely depend on its ability to penetrate microbial cell walls and interact with essential cellular components.

Proposed Experimental Protocols

To elucidate the biological activities of 4-Ethylpyridazin-3(2H)-one, a series of in vitro and in vivo assays would be required. The following are generalized protocols commonly employed for screening pyridazinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative effect of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with serial dilutions of 4-Ethylpyridazin-3(2H)-one (e.g., 0.1 to 100 µM).

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Vasodilator Activity Assay

This assay measures the ability of a compound to relax pre-contracted arterial rings.

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of 4-Ethylpyridazin-3(2H)-one are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically using a force transducer.

-

Data Analysis: The percentage of relaxation is calculated, and the EC50 value (the concentration of the compound that causes 50% of the maximal relaxation) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Microorganism Preparation: Bacterial or fungal strains are cultured to a standardized concentration.

-

Compound Dilution: Serial dilutions of 4-Ethylpyridazin-3(2H)-one are prepared in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of pyridazinone derivatives are mediated through various signaling pathways. Based on existing literature, the following are potential mechanisms of action for 4-Ethylpyridazin-3(2H)-one.

Inhibition of Phosphodiesterases (PDEs)

As mentioned, PDE inhibition is a common mechanism for the cardiovascular effects of pyridazinones. By inhibiting PDEs, 4-Ethylpyridazin-3(2H)-one could increase intracellular levels of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in smooth muscle relaxation and vasodilation.

Modulation of Kinase Signaling in Cancer

Many anticancer pyridazinones function by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. 4-Ethylpyridazin-3(2H)-one could potentially target kinases such as tyrosine kinases or serine/threonine kinases involved in oncogenic signaling pathways.

Conclusion and Future Directions

While 4-Ethylpyridazin-3(2H)-one remains an understudied compound, the extensive research on the pyridazin-3(2H)-one scaffold provides a strong foundation for predicting its potential biological activities. Based on the available evidence from related compounds, 4-Ethylpyridazin-3(2H)-one is a promising candidate for investigation as a cardiovascular, anticancer, and/or antimicrobial agent.

Future research should focus on the chemical synthesis of 4-Ethylpyridazin-3(2H)-one, followed by a comprehensive screening program utilizing the experimental protocols outlined in this guide. Elucidation of its precise mechanism(s) of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesized Mechanisms of Action for 4-Ethylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] While the specific mechanisms of action for 4-Ethylpyridazin-3(2H)-one have not been extensively elucidated in publicly available literature, a comprehensive analysis of structurally related compounds allows for the formulation of several well-grounded hypotheses. This technical guide consolidates the current understanding of the biological activities of pyridazinone derivatives and extrapolates potential mechanisms of action for 4-Ethylpyridazin-3(2H)-one. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

The diverse biological activities attributed to pyridazinone-containing molecules include cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] These effects are thought to arise from the interaction of the pyridazinone core and its substituents with various biological targets. This guide will explore these potential targets and pathways in detail.

Hypothesized Mechanisms of Action

Based on the established activities of the pyridazinone class, the following mechanisms are hypothesized for 4-Ethylpyridazin-3(2H)-one:

Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition

A prominent mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[4][7] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. Inhibition of PDE3 in cardiac and smooth muscle cells leads to an accumulation of cAMP, resulting in positive inotropic (increased heart contractility) and vasodilatory effects.[4]

Several pyridazinone derivatives have demonstrated potent PDE inhibitory activity. For instance, imazodan is a cardiotonic agent that selectively inhibits cardiac cAMP phosphodiesterase with an IC50 of 8 μM.[4] Levosimendan, another pyridazinone derivative, enhances cardiac contractility through calcium sensitization of troponin C and also possesses PDE inhibitory activity.[4] It is plausible that 4-Ethylpyridazin-3(2H)-one could act as a PDE inhibitor, contributing to potential cardiovascular effects.

Hypothesized Signaling Pathway: PDE3 Inhibition

References

- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 2. Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity [ouci.dntb.gov.ua]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

4-Ethylpyridazin-3(2H)-one: An In-depth Technical Guide on a Novel Pyridazinone Core

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the discovery and history of "4-Ethylpyridazin-3(2H)-one," a heterocyclic compound belonging to the pyridazinone family. While specific literature on this exact molecule is limited, this document provides a comprehensive overview of the pyridazinone scaffold, including its historical significance, general synthesis methodologies applicable to 4-Ethylpyridazin-3(2H)-one, and its potential as a pharmacophore in drug discovery.

Introduction to the Pyridazinone Core

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyridazin-3(2H)-one scaffold, in particular, has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1] Derivatives of this core structure have been investigated for their potential as cardiovascular agents, anticancer therapeutics, anti-inflammatory drugs, and more.[2][3] The structural versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

Discovery and History of 4-Ethylpyridazin-3(2H)-one

The specific discovery and detailed historical timeline for 4-Ethylpyridazin-3(2H)-one are not well-documented in publicly available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number: 1292369-21-1.[3][4][5] Chemical suppliers list this compound, indicating it is a tangible chemical entity.[1][2][3][4][5][6][7][8]

The history of the broader pyridazinone class, however, dates back to the late 19th and early 20th centuries with the pioneering work in heterocyclic chemistry. The synthesis of the parent 3(2H)-pyridazinone was an early milestone. Over the decades, extensive research has focused on the synthesis and biological evaluation of a vast library of substituted pyridazinones, leading to the development of several clinically used drugs.

General Synthesis of 4-Alkylpyridazin-3(2H)-ones

While a specific, detailed experimental protocol for the synthesis of 4-Ethylpyridazin-3(2H)-one is not available in the reviewed literature, a plausible and common synthetic route for 4-alkyl-substituted pyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This general approach can be adapted for the synthesis of the target molecule.

A hypothetical synthetic workflow is presented below:

Caption: General synthetic workflow for 4-Ethylpyridazin-3(2H)-one.

Representative Experimental Protocol (for a related 4,5-dihydropyridazin-3(2H)-one)

The following is a general procedure for the synthesis of a 4,5-dihydropyridazin-3(2H)-one derivative, which is the likely intermediate in the synthesis of 4-Ethylpyridazin-3(2H)-one. This protocol is adapted from established methods for similar compounds.

Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate

-

Materials: Ethyl levulinate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

To a solution of ethyl levulinate (1 mole) in ethanol, add hydrazine hydrate (1.1 moles).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

To obtain the final unsaturated product, 4-Ethylpyridazin-3(2H)-one, a subsequent dehydrogenation step would be necessary. This is often achieved using reagents such as bromine in acetic acid or palladium on carbon.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 4-Ethylpyridazin-3(2H)-one has been found, the pyridazinone scaffold is a known pharmacophore. Derivatives have shown activity as inhibitors of various enzymes and modulators of signaling pathways. For instance, certain pyridazinone derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cardiovascular function. Inhibition of PDE3, for example, leads to an increase in cyclic adenosine monophosphate (cAMP), resulting in vasodilation and increased cardiac contractility.

A potential signaling pathway that could be modulated by a pyridazinone derivative is illustrated below:

Caption: Hypothetical signaling pathway involving PDE3 inhibition.

Quantitative Data

As of the date of this report, no specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for 4-Ethylpyridazin-3(2H)-one have been reported in the scientific literature. Research on this particular derivative appears to be in its nascent stages or is proprietary.

For the broader class of pyridazinone derivatives, a wide range of activities has been reported. For example, some phosphodiesterase inhibitors with a pyridazinone core exhibit IC50 values in the nanomolar to micromolar range.

Conclusion

4-Ethylpyridazin-3(2H)-one represents an under-explored member of the pharmacologically significant pyridazinone family. While its specific discovery and history are not well-documented, its chemical structure suggests that it can be synthesized through established methods for 4-alkyl-3(2H)-pyridazinones. The lack of published biological data for this compound presents an opportunity for researchers in drug discovery to investigate its potential therapeutic applications. Further studies are warranted to synthesize, characterize, and evaluate the biological activity of 4-Ethylpyridazin-3(2H)-one to unlock its potential as a novel therapeutic agent.

References

- 1. Pyridazines [acrospharma.co.kr]

- 2. 4-Ethylpyridazin-3(2H)-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. parchem.com [parchem.com]

- 4. 4-ETHYL-3(2H)-PYRIDAZINONE price,buy 4-ETHYL-3(2H)-PYRIDAZINONE - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 4-Ethylpyridazin-3(2H)-one , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. sharemobile.ie [sharemobile.ie]

The Ascendant Therapeutic Potential of 4-Ethylpyridazin-3(2H)-one Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the derivatives and analogues of 4-Ethylpyridazin-3(2H)-one, a core that has shown significant promise in the development of novel therapeutics. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer and cardiovascular applications.

Core Synthesis and Derivatization

The synthesis of the pyridazin-3(2H)-one core generally involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. Modifications at various positions of the pyridazinone ring are readily achievable, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.

A general synthetic approach involves the Friedel-Crafts acylation of a substituted benzene with an anhydride (e.g., succinic anhydride) to form a ketoacid, which is then cyclized with hydrazine. Further modifications, such as substitution at the N2 position, can be achieved by reacting the pyridazinone core with various electrophiles.

Illustrative Synthetic Pathway:

Caption: General synthetic scheme for N2-substituted pyridazin-3(2H)-one derivatives.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol provides a general method for the synthesis of the pyridazinone core, which can be adapted for the synthesis of 4-ethyl derivatives by using an appropriately substituted γ-ketoacid.

Materials:

-

Substituted aromatic compound

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrazine hydrate

-

Appropriate solvents (e.g., nitrobenzene, ethanol)

-

Hydrochloric acid (HCl)

Procedure:

-

Friedel-Crafts Acylation:

-

To a solution of the substituted aromatic compound in a suitable solvent (e.g., nitrobenzene), add succinic anhydride and anhydrous AlCl₃ in portions while stirring and maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent. The resulting γ-ketoacid is then purified.

-

-

Cyclocondensation:

-

Reflux a mixture of the γ-ketoacid and hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

-

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms. Several pyridazinone-based PARP inhibitors are in clinical use, including Olaparib and Talazoparib.

Signaling Pathway of PARP Inhibition:

Caption: Mechanism of action of pyridazinone-based PARP inhibitors.

Kinase Inhibition

Pyridazinone derivatives have also been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).

Experimental Workflow for Kinase Inhibition Assay:

Caption: A typical workflow for an in vitro kinase inhibition assay.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridazinone derivatives.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Olaparib | PARP | Ovarian Cancer | 0.015 | |

| Talazoparib | PARP | Breast Cancer | 0.0002 | |

| E-7016 | PARP | Melanoma | 0.04 | |

| Compound 43 | Tubulin | Panc-1 (Pancreatic) | 2.9 | |

| Compound 43 | Tubulin | Paca-2 (Pancreatic) | 2.2 |

Cardiovascular Effects

The pyridazinone scaffold is also a key component of several cardiovascular drugs. Their mechanisms of action often involve vasodilation through the inhibition of phosphodiesterase III (PDE3) or by acting as direct vasodilators.

Phosphodiesterase III (PDE3) Inhibition

PDE3 inhibitors increase the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation.

Signaling Pathway of PDE3 Inhibition:

Caption: Mechanism of vasodilation by pyridazinone-based PDE3 inhibitors.

Quantitative Data: Vasodilatory Activity

The following table presents the vasodilatory activity of representative pyridazinone derivatives.

| Compound ID | Mechanism | IC₅₀ (µM) | Reference |

| Compound 9 | Vasodilator | 0.051 | |

| Compound 13 | Vasodilator | 0.199 | |

| Hydralazine (Reference) | Vasodilator | 0.316 | |

| N,O-dibenzyl derivative (10) | Vasodilator | 35.3 |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of pyridazinone derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion

The 4-Ethylpyridazin-3(2H)-one core and its analogues represent a highly versatile and promising scaffold for the development of novel therapeutics. The extensive research into their synthesis and biological activities has revealed their potential to address significant unmet medical needs in oncology and cardiovascular disease. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation pyridazinone-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

Spectroscopic Analysis of 4-Ethylpyridazin-3(2H)-one: A Technical Guide

Introduction: 4-Ethylpyridazin-3(2H)-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new synthetic methodologies. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethylpyridazin-3(2H)-one, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of 4-Ethylpyridazin-3(2H)-one and typical values for similar compounds. Actual experimental data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 13.0 | br s | - | N-H |

| ~7.5 - 7.7 | d | ~2-3 | H-6 |

| ~6.8 - 7.0 | d | ~2-3 | H-5 |

| ~2.5 - 2.7 | q | ~7-8 | -CH₂- |

| ~1.1 - 1.3 | t | ~7-8 | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (C-3) |

| ~140 - 145 | C-4 |

| ~135 - 140 | C-6 |

| ~125 - 130 | C-5 |

| ~20 - 25 | -CH₂- |

| ~12 - 16 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | N-H stretch |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2975 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 - 1640 | Strong | C=O stretch (amide) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching |

| 1470 - 1430 | Medium | CH₂ bend |

| 1380 - 1365 | Medium | CH₃ bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 96 | [M - C₂H₄]⁺ |

| 95 | [M - C₂H₅]⁺ |

| 68 | [Pyridazinone ring fragment]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Ethylpyridazin-3(2H)-one for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

-

The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.[1][2][3] The choice of solvent depends on the solubility of the compound.[4][5]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

If any particulate matter is present, filter the solution using a pipette with a cotton or glass wool plug before transferring it to the NMR tube.[2][3]

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.[3]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[1][6]

2. Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.[3]

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5][7]

-

The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

3. Data Processing:

-

The acquired FID is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts of the signals are referenced to TMS or the residual solvent peak.

-

The integrals of the peaks in the ¹H NMR spectrum are determined to establish the relative ratios of the different types of protons.

-

The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) are measured to determine the connectivity of the protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of 4-Ethylpyridazin-3(2H)-one in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[8]

-

Place one or two drops of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[8]

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by passing a beam of infrared light through the sample.[9] The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.[9]

-

The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.[10]

3. Data Analysis:

-

The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and correlated with the presence of specific functional groups in the molecule using correlation tables.[11]

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of 4-Ethylpyridazin-3(2H)-one is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[12]

2. Ionization (Electron Ionization - EI):

-

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[13][14]

-

In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[13][15]

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[15]

-

The high energy of the electrons also causes the molecular ion to fragment into smaller, characteristic ions.[15][16]

3. Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).[17][18]

-

A detector measures the abundance of each ion at a specific m/z value.[17]

4. Data Analysis:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.[16]

-

The fragmentation pattern provides valuable information about the structure of the molecule.[16][18]

Visualization of Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a novel organic compound.

References

- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. books.rsc.org [books.rsc.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. conductscience.com [conductscience.com]

- 11. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. zefsci.com [zefsci.com]

- 18. rroij.com [rroij.com]

An In-depth Technical Guide on 4-Ethylpyridazin-3(2H)-one: Solubility and Stability Profile

Introduction to Pyridazinone Derivatives

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The solubility and stability of these compounds are critical physicochemical parameters that influence their suitability for various applications, including drug development, synthesis, and formulation. Poor aqueous solubility, in particular, can be a major obstacle in the development of viable drug candidates.

This technical guide focuses on providing a framework for understanding and determining the solubility and stability of 4-Ethylpyridazin-3(2H)-one.

Solubility Data of a Structurally Related Pyridazinone

While specific data for 4-Ethylpyridazin-3(2H)-one is unavailable, the solubility of a similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD), has been studied. The mole fraction solubility of PPD in various solvents provides a useful reference point for estimating the solubility behavior of 4-Ethylpyridazin-3(2H)-one.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures [1]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.91 x 10⁻³ | 3.65 x 10⁻³ | 4.52 x 10⁻³ | 5.11 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.25 x 10⁻³ | 6.18 x 10⁻³ | 7.21 x 10⁻³ | 7.85 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.58 x 10⁻² | 1.75 x 10⁻² | 1.93 x 10⁻² | 2.04 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.62 x 10⁻² | 1.81 x 10⁻² | 1.99 x 10⁻² | 2.12 x 10⁻² | 2.18 x 10⁻² |

| Isopropyl Alcohol (IPA) | 1.05 x 10⁻² | 1.18 x 10⁻² | 1.31 x 10⁻² | 1.40 x 10⁻² | 1.44 x 10⁻² |

| Ethylene Glycol (EG) | 8.15 x 10⁻³ | 9.32 x 10⁻³ | 1.06 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 1.09 x 10⁻² | 1.22 x 10⁻² | 1.36 x 10⁻² | 1.45 x 10⁻² | 1.50 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 3.15 x 10⁻¹ | 3.48 x 10⁻¹ | 3.81 x 10⁻¹ | 3.99 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 6.58 x 10⁻² | 7.05 x 10⁻² | 7.51 x 10⁻² | 7.89 x 10⁻² | 8.81 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 4.05 x 10⁻¹ | 4.21 x 10⁻¹ | 4.38 x 10⁻¹ | 4.53 x 10⁻¹ | 4.67 x 10⁻¹ |

| Transcutol® | 2.89 x 10⁻¹ | 3.08 x 10⁻¹ | 3.27 x 10⁻¹ | 3.38 x 10⁻¹ | 3.46 x 10⁻¹ |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a pyridazinone derivative, adapted from studies on PPD.[1][2] This protocol can be applied to determine the solubility of 4-Ethylpyridazin-3(2H)-one.

3.1. Materials and Equipment

-

4-Ethylpyridazin-3(2H)-one (solute)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Isothermal mechanical shaker or constant temperature water bath

-

Analytical balance

-

Sealed glass vials

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks

3.2. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 4-Ethylpyridazin-3(2H)-one.

3.3. Detailed Steps

-

Sample Preparation: An excess amount of 4-Ethylpyridazin-3(2H)-one is added to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[1]

-

Equilibration: The vials are placed in an isothermal mechanical shaker or a constant temperature water bath. The mixtures are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired level with high precision.[1]

-

Phase Separation: After equilibration, the suspensions are centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 30 minutes) to ensure the complete separation of the solid and liquid phases.[1]

-

Sample Collection and Analysis: An aliquot of the clear supernatant is carefully withdrawn. The collected sample is immediately filtered through a suitable syringe filter. The filtrate is then appropriately diluted, and the concentration of the solute is determined using a calibrated UV-Vis spectrophotometer or an HPLC method.[1]

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (xe) is calculated using the following equation:

xe = (m1 / M1) / [(m1 / M1) + (m2 / M2)]

where:

-

m1 is the mass of the solute

-

M1 is the molar mass of the solute

-

m2 is the mass of the solvent

-

M2 is the molar mass of the solvent[1]

-

Stability Profile and Testing

The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Stability testing is performed to determine how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.

4.1. General Principles of Stability Testing

For heterocyclic compounds like 4-Ethylpyridazin-3(2H)-one, stability studies are essential. These studies typically involve storing the compound under controlled conditions for a specific period and then analyzing it for any changes in its physicochemical properties.

Table 2: General Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Photostability | ICH Q1B guidelines | Varies |

4.2. Experimental Protocol for Stability Assessment

A stability-indicating method is crucial for determining the stability of a compound. This is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[3]

4.3. Experimental Workflow for Stability Testing

Caption: General workflow for stability testing of 4-Ethylpyridazin-3(2H)-one.

4.4. Key Stability-Indicating Parameters

During a stability study, the following parameters are typically monitored:

-

Appearance: Any change in the physical appearance of the substance (e.g., color, clarity).

-

Assay: The concentration of the active ingredient.

-

Degradation Products: The identification and quantification of any impurities or degradation products that may form over time.

-

Moisture Content: For solid dosage forms, changes in moisture content can affect stability.

-

Dissolution: For solid oral dosage forms, the rate at which the drug dissolves is a critical quality attribute.

Forced degradation studies are an integral part of developing a stability-indicating method.[3] These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3] This helps in ensuring that the analytical method can separate and quantify the active compound from its degradants.

Conclusion

While direct experimental data for 4-Ethylpyridazin-3(2H)-one is not currently available, this technical guide provides a robust framework for its characterization. The solubility data of the structurally similar 6-phenyl-pyridazin-3(2H)-one offers valuable predictive insights. Furthermore, the detailed experimental protocols for both solubility and stability determination outlined herein provide researchers and drug development professionals with the necessary methodologies to generate these critical data for 4-Ethylpyridazin-3(2H)-one. The application of these protocols will enable a thorough understanding of its physicochemical properties, which is essential for its potential development and application.

References

The Biological Targets of Pyridazinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This has led to the development of numerous pyridazinone-containing compounds with diverse therapeutic potential, spanning cardiovascular diseases, oncology, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the key biological targets of pyridazinone derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Cardiovascular Targets

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, primarily as vasodilators and inotropic agents. Their mechanisms of action often involve the modulation of key enzymes and receptors that regulate cardiovascular function.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for cardiovascular homeostasis. Inhibition of specific PDE isoforms, particularly PDE3 and PDE5, by pyridazinone compounds leads to increased intracellular levels of these cyclic nucleotides, resulting in vasodilation and positive inotropic effects.[1][2][3]

Quantitative Data: Pyridazinone Derivatives as PDE Inhibitors

| Compound | Target | IC50 | Species | Reference |

| Bemoradan (l-isomer, RWJ-22867) | PDE3 | Potent inhibitor | Not specified | [4] |

| Compound 22 | PDE3 | 10 µM | Guinea pig | [4] |

| Compounds 23a,b | PDE5 | Potent and selective | Not specified | [4] |

| Zardaverine | PDE3/4 | Selective inhibitor | Not specified | [5] |

| Levosimendan | Calcium sensitizer & PDE3 inhibitor | Not specified | Not specified | [5] |

Signaling Pathway: PDE3 and PDE5 in the Cardiovascular System

The inhibition of PDE3 in cardiac myocytes increases cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in an increased intracellular calcium concentration and enhanced cardiac contractility. In vascular smooth muscle cells, PDE5 inhibition elevates cGMP levels, activating Protein Kinase G (PKG) and causing vasodilation.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridazinone compounds against PDE isoforms.

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE5A) are used. The substrates, [³H]-cAMP or [³H]-cGMP, are prepared in an appropriate assay buffer.

-

Compound Preparation: Pyridazinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE enzyme, the pyridazinone compound (or vehicle control), and the radiolabeled substrate.

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30 minutes).

-

Termination and Separation: The reaction is terminated by the addition of a stop solution. The product of the enzymatic reaction (e.g., [³H]-5'-AMP or [³H]-5'-GMP) is separated from the unreacted substrate using methods like scintillation proximity assay (SPA) beads or column chromatography.

-

Detection and Data Analysis: The amount of product formed is quantified by scintillation counting. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for hypertension.

Quantitative Data: Pyridazinone Derivatives as ACE Inhibitors

| Compound | Target | IC50 | Reference |

| Compound 20 | ACE | 5.78 µg/mL | [4] |

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method to assess ACE inhibition is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).[6][7][8][9]

-

Reagent Preparation: Prepare a solution of ACE from rabbit lung, the substrate HHL, and the test pyridazinone compounds in a suitable buffer (e.g., borate buffer with NaCl).

-

Assay Procedure:

-

Pre-incubate the ACE enzyme with the pyridazinone inhibitor (or buffer for control) at 37°C.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., HCl).

-

-

Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is redissolved in water or buffer. The absorbance is measured at 228 nm.

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control. The IC50 value is then determined from a concentration-response curve.

Adrenoceptors

Pyridazinone derivatives have been shown to possess high affinity for α1- and α2-adrenoceptors, suggesting their potential as antihypertensive agents by blocking the vasoconstrictive effects of catecholamines.[10][11]

Quantitative Data: Pyridazinone Derivatives as Adrenoceptor Ligands

| Compound | Target | Ki (nM) | Species | Reference |

| 3k | α1-adrenoceptor | 1.9 | Rat | [11] |

| Various derivatives | α1-adrenoceptor | low nanomolar range | Rat | [5][12] |

Experimental Protocol: Radioligand Binding Assay for Adrenoceptors

This assay measures the ability of pyridazinone compounds to displace a radiolabeled ligand from adrenoceptors in cell membrane preparations.[13][14][15][16][17]

-

Membrane Preparation: Cell membranes expressing the target adrenoceptor subtype (e.g., from rat cerebral cortex) are prepared by homogenization and centrifugation.

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled pyridazinone competitor.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Anticancer Targets

The pyridazinone scaffold is a prominent feature in several targeted anticancer agents, demonstrating activity against a range of enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[4][18]

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair through the base excision repair (BER) pathway.[5][8][9][19][20][21][22][23][24] Inhibition of PARP in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.